molecular formula C12H13BrN2O B8173536 1-(4-Bromo-3-methylbenzyl)-4-methoxy-1H-pyrazole

1-(4-Bromo-3-methylbenzyl)-4-methoxy-1H-pyrazole

Cat. No.: B8173536
M. Wt: 281.15 g/mol
InChI Key: VWXXKMIUFNNPSY-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylbenzyl)-4-methoxy-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to the benzyl and pyrazole rings, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylbenzyl)-4-methoxy-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylbenzyl chloride and 4-methoxy-1H-pyrazole.

    Nucleophilic Substitution: The 4-bromo-3-methylbenzyl chloride undergoes a nucleophilic substitution reaction with 4-methoxy-1H-pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion to the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to handle large volumes of reactants.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Automated Purification: Employing automated purification techniques like high-performance liquid chromatography (HPLC) for efficient separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylbenzyl)-4-methoxy-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyrazole ring can undergo reduction to form pyrazolines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN₃) for azide substitution, and potassium thiolate (KSR) for thiol substitution. Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium are used for oxidation. Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere is a common method for reduction.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 1-(4-Azido-3-methylbenzyl)-4-methoxy-1H-pyrazole or 1-(4-Methylthio-3-methylbenzyl)-4-methoxy-1H-pyrazole can be formed.

    Oxidation Products: Oxidation of the methyl group yields 1-(4-Bromo-3-carboxybenzyl)-4-methoxy-1H-pyrazole or 1-(4-Bromo-3-formylbenzyl)-4-methoxy-1H-pyrazole.

    Reduction Products: Reduction of the pyrazole ring forms 1-(4-Bromo-3-methylbenzyl)-4-methoxy-1,2-dihydro-1H-pyrazole.

Scientific Research Applications

1-(4-Bromo-3-methylbenzyl)-4-methoxy-1H-pyrazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials, such as photoactive compounds and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylbenzyl)-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets. The compound can:

    Enzyme Inhibition: Bind to the active site of enzymes, inhibiting their catalytic activity.

    Receptor Modulation: Interact with cellular receptors, modulating their signaling pathways.

    DNA Intercalation: Insert between DNA base pairs, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

1-(4-Bromo-3-methylbenzyl)-4-methoxy-1H-pyrazole can be compared with other similar compounds such as:

    1-(4-Bromo-3-methylbenzyl)-1H-pyrazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(4-Bromo-3-methylbenzyl)-4-methyl-1H-pyrazole: Contains a methyl group instead of a methoxy group, potentially altering its chemical properties.

    1-(4-Bromo-3-methylbenzyl)-4-chloro-1H-pyrazole: Substitution of the methoxy group with a chlorine atom can significantly change its reactivity and interaction with biological targets.

The unique combination of substituents in this compound makes it distinct from these similar compounds, offering different chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromo-3-methylphenyl)methyl]-4-methoxypyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-9-5-10(3-4-12(9)13)7-15-8-11(16-2)6-14-15/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXXKMIUFNNPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=C(C=N2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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